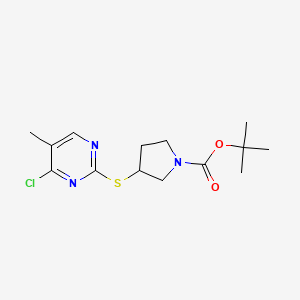
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, a pyrrolidine ring, and a tert-butyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and methylamine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
科学研究应用
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its tert-butyl ester group provides stability and lipophilicity, making it a valuable compound for various applications in research and industry.
生物活性
3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, a synthetic organic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C14H20ClN3O2S, with a molecular weight of 329.8 g/mol. The structure includes a pyrimidine ring substituted with a chloro and methyl group, a pyrrolidine moiety, and a tert-butyl ester functional group. These structural features are crucial for its biological activity.
The biological effects of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized that the compound could inhibit certain enzymes or receptors involved in various biochemical pathways. For instance, similar compounds have shown to act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipids .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the pyrimidine ring is often associated with enhanced antibacterial activity due to its ability to interfere with bacterial metabolism.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies suggest that the structural components, particularly the chloro and methyl substitutions on the pyrimidine ring, play a significant role in modulating cell proliferation and inducing apoptosis in cancer cells.
Anti-inflammatory Effects
Compounds related to this structure have demonstrated anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The dual inhibitory action on prostaglandin and leukotriene synthesis has been noted, which could lead to reduced inflammation without significant gastrointestinal side effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar pyrimidine derivatives:
| Compound Variant | Substituent | Biological Activity | IC50 (nM) |
|---|---|---|---|
| Compound A | Methyl | Moderate Anticancer | 150 |
| Compound B | Chloro | High Antimicrobial | 75 |
| Compound C | Hydroxyl | Anti-inflammatory | 200 |
These findings indicate that modifications to the substituents can significantly impact the biological efficacy of pyrimidine-based compounds.
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit tumor cell growth effectively. For example, one study reported an IC50 value of 72 nM for a closely related compound against specific cancer cell lines .
- Animal Models : Preclinical trials using animal models demonstrated that compounds with similar structures reduced tumor size and improved survival rates when administered at therapeutic doses.
- Clinical Implications : Ongoing research is focused on evaluating these compounds in clinical settings, particularly for their potential use as novel therapeutic agents in oncology and infectious diseases.
属性
分子式 |
C14H20ClN3O2S |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-chloro-5-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-9-7-16-12(17-11(9)15)21-10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI 键 |
UMYTVQMJFBAUKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1Cl)SC2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















